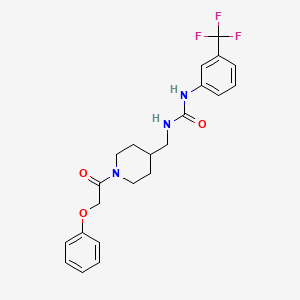

1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in treating cancer and autoimmune diseases. TAK-659 was developed by Takeda Pharmaceutical Company and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Inhibitors of Soluble Epoxide Hydrolase (sEH)

1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea derivatives have been investigated for their role as inhibitors of the human and murine soluble epoxide hydrolase (sEH). Studies have shown that these compounds exhibit significant improvements in pharmacokinetic parameters compared to previous sEH inhibitors. For example, certain derivatives demonstrated a substantial increase in potency and bioavailability, highlighting their potential for reducing hyperalgesia and inflammatory pain through sEH inhibition (Rose et al., 2010).

Acetylcholinesterase Inhibitors

Compounds related to this compound have been synthesized and assessed for their antiacetylcholinesterase activity. These efforts aim to optimize the spacer length between pharmacophoric moieties and test conformational flexibility to enhance inhibitory activities against acetylcholinesterase, potentially offering therapeutic avenues for diseases characterized by cholinergic dysfunction (Vidaluc et al., 1995).

Anticancer Agents

This compound derivatives have also been evaluated for their anticancer properties. Some derivatives were designed, synthesized, and tested against various cancer cell lines, demonstrating significant antiproliferative effects. This research suggests that these compounds could act as potential anticancer agents, possibly through mechanisms like BRAF inhibition (Feng et al., 2020).

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives, closely related to this compound, has led to the identification of compounds acting as neuropeptide Y5 receptor antagonists. Optimization of these compounds has yielded candidates with potent in vitro activity, suggesting potential for treating conditions associated with this receptor (Fotsch et al., 2001).

Anti-Inflammatory and Anti-Proliferative Activities

Another direction of research has involved synthesizing and evaluating N-acyl-N-phenyl ureas of piperidine and substituted piperidines for anti-inflammatory and anti-proliferative activities. Some of these compounds have shown promising results in comparative studies with known anti-inflammatory drugs, and select derivatives also exhibited significant anti-cancer activities (Ranise et al., 2001).

Propriétés

IUPAC Name |

1-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3/c23-22(24,25)17-5-4-6-18(13-17)27-21(30)26-14-16-9-11-28(12-10-16)20(29)15-31-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPZGJQQSUYOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole](/img/structure/B2809906.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)

![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2809919.png)

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)

![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)